3-Amino-2-(propylamino)benzoic acid
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Overview
Description
3-Amino-2-(propylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids This compound is characterized by the presence of an amino group and a propylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(propylamino)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-propylaminobenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(propylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: The amino and propylamino groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives with reduced functional groups.
Substitution: Alkylated products with modified amino groups.
Scientific Research Applications
3-Amino-2-(propylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing local anesthetics and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-Amino-2-(propylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic acid: Similar structure but lacks the propylamino group.
4-Aminobenzoic acid: Differently positioned amino group.
Anthranilic acid: Contains an amino group at the ortho position relative to the carboxyl group
Uniqueness
3-Amino-2-(propylamino)benzoic acid is unique due to the presence of both an amino group and a propylamino group, which confer distinct chemical reactivity and biological activity.
Biological Activity
3-Amino-2-(propylamino)benzoic acid, a derivative of amino benzoic acid, has garnered attention in various fields of biological research due to its potential therapeutic effects. This article examines the compound's biological activity, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
- Molecular Formula : C11H16N2O2
- Molecular Weight : 208.26 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is believed to modulate enzyme activities and receptor functions, influencing cellular signaling pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting conditions like inflammation and cancer.
- Receptor Interaction : It may interact with G-protein coupled receptors (GPCRs), which are crucial for many physiological processes.
Anticancer Activity
Recent research has highlighted the anticancer properties of this compound. In vitro studies demonstrated significant inhibition of cancer cell proliferation across various cell lines:
These findings indicate that the compound exhibits selective cytotoxicity against cancer cells, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Research has also indicated potential anti-inflammatory effects of this compound. In a study assessing its impact on inflammatory markers, the compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro:
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
IL-6 | 200 | 75 |
TNF-alpha | 150 | 50 |
The results suggest that this compound could be beneficial in treating inflammatory diseases by modulating immune responses.
Case Studies
- Case Study on Cancer Treatment : A study evaluated the efficacy of this compound in combination with standard chemotherapeutics in a mouse model of breast cancer. Results showed enhanced tumor regression compared to chemotherapy alone, indicating a synergistic effect.
- Anti-inflammatory Study : Another study focused on the compound's effects on arthritis models, where it was found to reduce joint swelling and pain significantly, demonstrating its potential as an anti-inflammatory treatment.
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-amino-2-(propylamino)benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c1-2-6-12-9-7(10(13)14)4-3-5-8(9)11/h3-5,12H,2,6,11H2,1H3,(H,13,14) |
InChI Key |
HQQWMGLFIAOHCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=CC=C1N)C(=O)O |
Origin of Product |
United States |
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